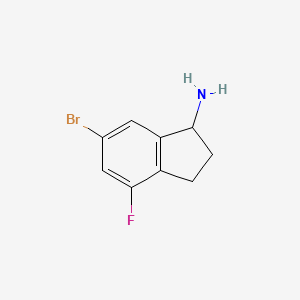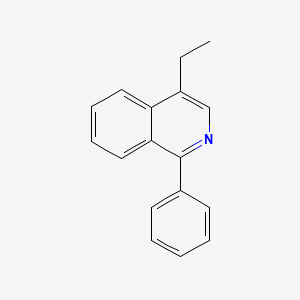
2-(Naphthalen-2-yl)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Naphthalen-2-yl)benzaldehyde is an organic compound with the molecular formula C17H12O. It consists of a benzaldehyde moiety attached to a naphthalene ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various synthetic processes.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Naphthalen-2-yl)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 2-naphthol with benzaldehyde under acidic conditions. Catalysts such as ferric chloride (FeCl3) or ytterbium triflate (Yb(OTf)3) can be used to facilitate this reaction .
Industrial Production Methods: In industrial settings, the production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 2-(Naphthalen-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenation can be achieved using bromine (Br2) or chlorine (Cl2) under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(Naphthalen-2-yl)benzaldehyde finds applications in various fields:
作用機序
The mechanism of action of 2-(Naphthalen-2-yl)benzaldehyde involves its interaction with various molecular targets. For instance, in biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways depend on the specific application and the nature of the derivatives used.
類似化合物との比較
2-(Naphthalen-1-yl)benzaldehyde: Similar structure but with the naphthalene ring attached at a different position.
4-(Naphthalen-2-yl)benzaldehyde: Another positional isomer with different reactivity and properties.
Uniqueness: 2-(Naphthalen-2-yl)benzaldehyde is unique due to its specific structural arrangement, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis, with applications spanning multiple fields.
特性
分子式 |
C17H12O |
|---|---|
分子量 |
232.28 g/mol |
IUPAC名 |
2-naphthalen-2-ylbenzaldehyde |
InChI |
InChI=1S/C17H12O/c18-12-16-7-3-4-8-17(16)15-10-9-13-5-1-2-6-14(13)11-15/h1-12H |
InChIキー |
HOLKGBDHPGLMNI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


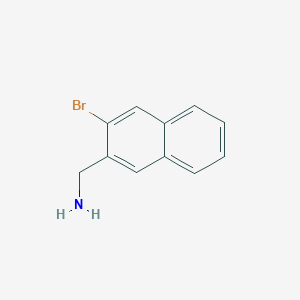
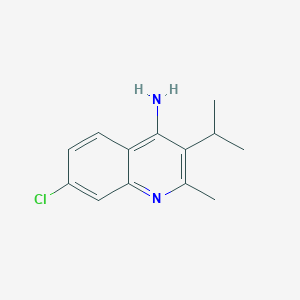
![3-Chloro-7-phenylimidazo[1,2-a]pyridine](/img/structure/B11877323.png)
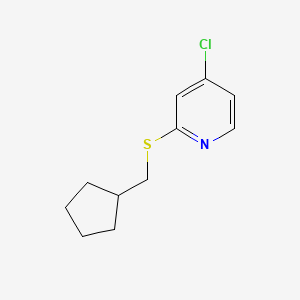
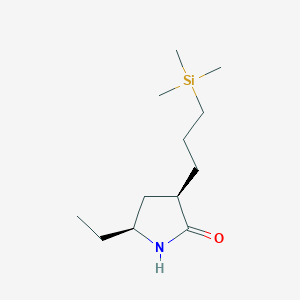


![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)
![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)

![(6S)-6-benzyl-4,7-diazaspiro[2.5]octane-5,8-dione](/img/structure/B11877354.png)
![2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)
